molecular formula C48H74O37 B1464066 Neoagarooctaose CAS No. 25023-94-3

Neoagarooctaose

Cat. No.: B1464066
CAS No.: 25023-94-3
M. Wt: 1243.1 g/mol
InChI Key: JRTINZGCDQSXMS-ORIZPBECSA-N
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Description

Overview of Agar (B569324) and Agarose-Derived Oligosaccharides

Agar is a complex polysaccharide mixture primarily composed of two components: agarose (B213101) and agaropectin. biorxiv.orgnih.gov Agarose, a linear polymer, is the main gelling component and the source from which oligosaccharides like neoagarooctaose are derived. chemicalbook.comfrontiersin.org These oligosaccharides are produced through the hydrolysis of agarose, which breaks down the long polysaccharide chains into shorter sugar units. frontiersin.orgmdpi.com

Oligosaccharides derived from agar are broadly classified into two main types based on their chemical structure: agaro-oligosaccharides (AOS) and neoagaro-oligosaccharides (NAOS). biorxiv.orgmdpi.com The distinction lies in the type of glycosidic bond cleaved during hydrolysis and the resulting terminal sugar unit.

Agaro-Oligosaccharides (AOS): These are produced by the cleavage of α-1,3-glycosidic bonds in agarose. frontiersin.orgnih.gov This process results in oligosaccharides with a D-galactose unit at the non-reducing end. mdpi.com

Neoagaro-Oligosaccharides (NAOS): In contrast, NAOS are formed by the cleavage of β-1,4-glycosidic bonds. frontiersin.orgnih.gov This results in oligosaccharides that have a 3,6-anhydro-L-galactose (B1288611) (L-AHG) unit at the non-reducing end. mdpi.comsemanticscholar.org

Oligosaccharide TypeCleaved Glycosidic BondNon-Reducing End Unit
Agaro-Oligosaccharides (AOS)α-1,3D-galactose
Neoagaro-Oligosaccharides (NAOS)β-1,43,6-anhydro-L-galactose

The production of NAOS is primarily achieved through enzymatic hydrolysis using specific enzymes called β-agarases. frontiersin.orgnih.gov These enzymes are naturally found in marine bacteria and are highly specific for cleaving the β-1,4-glycosidic linkages within the agarose structure. frontiersin.orgresearchgate.net The use of β-agarases is considered a more feasible and environmentally friendly method for NAOS production compared to chemical hydrolysis methods, which often involve harsh acids and alkalis. frontiersin.org

Different β-agarases, sourced from various marine microorganisms, can yield NAOS with varying degrees of polymerization (DP). biorxiv.org The degree of polymerization refers to the number of monosaccharide units in the oligosaccharide chain.

Classification of Agar-Derived Oligosaccharides: Agaro-Oligosaccharides (AOS) vs. Neoagaro-Oligosaccharides (NAOS)

Contextualizing this compound within the NAOS Spectrum

This compound is a member of the NAOS family with a specific degree of polymerization. The NAOS series includes compounds with varying chain lengths, denoted by a suffix indicating the number of monosaccharide units. frontiersin.org

The common NAOS include:

Neoagarobiose (B1678156) (NA2)

Neoagarotetraose (NA4)

Neoagarohexaose (NA6)

This compound (NA8)

Neoagarodecaose (NA10)

Neoagarododecaose (NA12)

This compound, as its name suggests, is an octasaccharide, meaning it is composed of eight monosaccharide units. Its structure consists of repeating neoagarobiose units linked together. mdpi.com Research has shown that the biological activities of NAOS can be correlated with their degree of polymerization. frontiersin.org While much of the research has focused on NAOS with lower DPs (≤6), there is growing interest in producing and studying NAOS with higher DPs, such as this compound (NA8), for their potential unique properties. frontiersin.org

Recent studies have explored methods to produce a variety of NAOS, including this compound. For instance, a truncated marine agarase (B13387818) was used to produce a mixture of NAOS with DPs ranging from 4 to 12, where this compound (NA8) was one of the significant products. frontiersin.org Another study detailed a method for preparing pure and well-defined NAOS, including this compound, with purities exceeding 97.0%. mdpi.com These advancements in production and purification are crucial for further investigation into the specific characteristics and potential applications of this compound.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74O37/c49-1-9-17(53)34(22(58)41(66)71-9)82-46-27(63)38-30(14(76-46)6-68-38)79-44-25(61)36(19(55)11(3-51)73-44)84-48-29(65)40-32(16(78-48)8-70-40)81-45-26(62)37(20(56)12(4-52)74-45)85-47-28(64)39-31(15(77-47)7-69-39)80-43-24(60)35(18(54)10(2-50)72-43)83-42-23(59)33-21(57)13(75-42)5-67-33/h9-66H,1-8H2/t9-,10-,11-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24-,25-,26-,27+,28+,29+,30-,31-,32-,33-,34+,35+,36+,37+,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTINZGCDQSXMS-ORIZPBECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)OC7C8COC7C(C(O8)OC9C(C(OC(C9O)OC1C2COC1C(C(O2)OC1C(C(OC(C1O)O)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@@H]8CO[C@H]7[C@@H]([C@@H](O8)O[C@H]9[C@H]([C@H](O[C@H]([C@@H]9O)O[C@@H]1[C@@H]2CO[C@H]1[C@@H]([C@@H](O2)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1O)O)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74O37
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1243.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic and Biosynthetic Methodologies for Neoagarooctaose Production

Enzymatic Hydrolysis Strategies from Agar (B569324) and Agarose (B213101)

The primary method for producing neoagarooctaose is through the enzymatic breakdown of agar and its purified form, agarose. This process utilizes specific enzymes to controllably cleave the polysaccharide chains into smaller oligosaccharides, including the desired this compound.

β-Agarase-Mediated Hydrolysis for this compound Generation

At the heart of this compound production is the β-agarase enzyme. This enzyme specifically targets and cleaves the β-1,4-glycosidic bonds within the agarose structure, yielding a series of neoagaro-oligosaccharides (NAOS) with varying degrees of polymerization (DP). nih.govjmb.or.krmdpi.com Among these products, this compound (NA8) is a key target. nih.govresearchgate.net

The efficiency and product profile of β-agarase hydrolysis are highly dependent on several key parameters. Fine-tuning these conditions is crucial for maximizing the yield of this compound. Research has identified optimal conditions for this enzymatic process. For instance, a study using β-agarase from Vibrio natriegens established optimal conditions at a temperature of 45°C, a pH of 8.5, a substrate concentration of 0.3%, an enzyme amount of 100 U/g, and a reaction time of 20 hours. mdpi.comresearchgate.netbiorxiv.org Another study, utilizing a truncated recombinant agarase (B13387818) (trAgaM1), found optimal production of various NAOS, including this compound, by incubating 1% agarose with 10.26 U/ml of the enzyme at 50°C for 100 minutes. frontiersin.orgnih.gov

The following table summarizes the optimized parameters from a study focused on producing a range of neoagaro-oligosaccharides.

ParameterOptimal Value
Temperature45 °C
pH8.5
Substrate Concentration0.3%
Enzyme Amount100 U/g
Enzymolysis Time20 h
Data from a study on the simple preparation of diverse neoagaro-oligosaccharides. mdpi.comresearchgate.netbiorxiv.org

It is important to note that low substrate concentrations can lead to inefficient enzyme use, while excessively high concentrations can impede molecular diffusion and slow the reaction rate. mdpi.com

The degree of polymerization of the resulting neoagaro-oligosaccharides can be controlled by manipulating the enzymatic reaction time. mdpi.comresearchgate.net Shorter hydrolysis times tend to yield NAOS with a higher degree of polymerization, such as neoagarododecaose (DP12), neoagarodecaose (DP10), and this compound (DP8). umy.ac.id As the reaction progresses, these larger oligosaccharides are further broken down into smaller units like neoagarohexaose (DP6), neoagarotetraose (DP4), and ultimately neoagarobiose (B1678156) (DP2). researchgate.netumy.ac.id

For example, one study observed that with increased enzymolysis time, the degree of polymerization of the NAOS was regularly reduced, with the final products being predominantly neoagarotetraose and neoagarobiose. researchgate.net Another research effort demonstrated that a truncated agarase, trAgaM1, could produce a variety of NAOS, including this compound, as end-products under specific conditions. frontiersin.org This suggests that enzyme modification can also be a tool to control the final product distribution.

Optimization of Enzymolysis Parameters (e.g., Temperature, pH, Substrate Concentration, Enzyme Activity, Reaction Duration)

Multi-Enzyme and Multi-Stage Hydrolysis Systems

To enhance the efficiency and specificity of this compound production, researchers have explored more complex enzymatic systems.

The degradation of agar often requires the sequential action of several hydrolytic enzymes. nih.gov This can involve the synergistic interplay of different types of β-agarases, such as endo-type and exo-type enzymes. sci-hub.sequeensu.ca Endo-type β-agarases randomly cleave internal β-1,4 glycosidic bonds within the agarose chain, producing a mixture of NAOS with varying sizes. mdpi.comfrontiersin.orgasm.org Exo-type β-agarases, on the other hand, act on the non-reducing ends of these oligosaccharides, typically producing smaller, specific products like neoagarobiose. nih.govfrontiersin.org

This synergistic action can be harnessed to more efficiently break down agarose into desired oligosaccharides. For instance, an endo-type agarase can first liquefy the agar into smaller fragments, which are then further hydrolyzed by an exo-type agarase. researchgate.net

A structured, sequential enzymatic approach can be employed to produce specific neoagaro-oligosaccharides. This involves a multi-step process where the product of one enzymatic reaction becomes the substrate for the next.

For example, agarose can first be hydrolyzed by an endo-type β-agarase to generate a mixture of neoagaro-oligosaccharides, including this compound. frontiersin.orgnih.gov These can then be further processed. For instance, an α-neoagarobiose hydrolase can act on even-numbered NAOS to produce odd-numbered agaro-oligosaccharides. nih.govmdpi.com One study detailed a process where agarose was first degraded into NAOS by a β-agarase, and then a second enzyme, an α-neoagarobiose hydrolase, was added to produce specific agaro-oligosaccharides. frontiersin.orgnih.gov This highlights the potential to create specific precursor molecules for further enzymatic synthesis.

Synergistic Action of Distinct Glycoside Hydrolase Families (e.g., Endo- and Exo-Type β-Agarases)

Recombinant and Engineered Agarases in this compound Synthesis

The targeted synthesis of this compound has been significantly advanced through the use of recombinant and engineered agarases. These enzymes, which are produced using genetic engineering techniques, offer greater specificity and efficiency compared to their native counterparts. mdpi.com

Application of Truncated Recombinant Agarases for Specific NAOS DPs

A notable strategy for producing specific neoagaro-oligosaccharides involves the use of truncated recombinant agarases. exeter.ac.uk By removing specific amino acid residues, often from the C-terminal of the enzyme, researchers can alter the enzyme's catalytic properties and stability. frontiersin.orgnih.gov This modification has been shown to influence the degree of polymerization (DP) of the resulting NAOS.

For instance, a study involving the truncation of 60 amino acids from the C-terminus of the agarase AgaM1 resulted in a truncated recombinant enzyme (trAgaM1) capable of producing a variety of NAOS, including this compound (NA8). frontiersin.orgnih.gov While the catalytic efficiency and stability of trAgaM1 were lower than the wild-type enzyme, this alteration enabled the production of NAOS with DPs ranging from 4 to 12. frontiersin.orgnih.gov Under optimized conditions, this method yielded a final concentration of 1.53 g/L for this compound. frontiersin.orgnih.gov This approach demonstrates that strategic truncation of agarases can be a viable method for generating specific NAOS like this compound. exeter.ac.ukfrontiersin.orgnih.gov

Utilization of Defined Glycoside Hydrolase Family Enzymes (e.g., GH50A, GH118)

The classification of agarases into glycoside hydrolase (GH) families based on their amino acid sequences provides a framework for selecting enzymes that produce specific products. genenames.orgcazypedia.org Different GH families exhibit distinct modes of action on agarose, leading to the production of NAOS with varying DPs. researchgate.netnih.gov

GH50 Family: β-agarases from the GH50 family are known to degrade agarose through either exo-acting or a combination of exo- and endo-acting mechanisms. researchgate.netnih.gov This typically results in the production of neoagarobiose (NA2) and neoagarotetraose (NA4). researchgate.netnih.govacs.org

GH118 Family: In contrast, endo-acting β-agarases from the GH118 family are capable of degrading agarose to produce this compound (NA8) and neoagarodecaose (NA10). researchgate.netnih.gov

This clear distinction in product profiles highlights the importance of selecting enzymes from the appropriate GH family for the targeted production of this compound.

Microbial Fermentation for Agarase Enzyme Production

The efficient production of agarase enzymes is a critical prerequisite for the large-scale synthesis of this compound. Microbial fermentation serves as the primary method for generating these enzymes.

Optimization of Fermentation Conditions for Enhanced Agarase Enzyme Yields

Optimizing fermentation conditions is crucial for maximizing the yield of agarase. Key parameters that are frequently adjusted include pH, temperature, incubation time, salt concentration, and the composition of the culture medium (carbon and nitrogen sources). mdpi.comekb.egresearchgate.netresearchgate.net

For example, a study on Halomonas meridiana identified optimal conditions for agarase production as pH 8, a temperature of 40°C, and a 24-hour incubation period. mdpi.com Another study with Bacillus subtilis also found optimal production at pH 8 and 40°C, but with a 48-hour incubation time. ekb.eg The choice of carbon and nitrogen sources also significantly impacts enzyme yield, with agar and yeast extract often being effective. ekb.eg Response surface methodology is a statistical technique that can be employed to systematically optimize these multiple interacting variables to achieve the highest possible enzyme activity. mdpi.comspgykj.com Through such optimization, agarase yields can be significantly increased, making the subsequent production of this compound more economically viable. frontiersin.orgnih.gov

Table 1: Optimized Fermentation Conditions for Agarase Production by Different Bacterial Strains

Bacterial StrainpHTemperature (°C)Incubation Time (h)Key Media ComponentsReference
Halomonas meridiana840241% lactose, NaNO₃ mdpi.com
Bacillus subtilis840480.4% Agar, 0.3% Yeast Extract ekb.eg
Vibrio sp.825481% Glucose, 1% Beef Extract researchgate.net
Bacillus sp. R2730240.2% Agar, 0.2% Lactose, 0.5% NH₄Cl researchgate.net
Sphingomonas sp. Q26.540-4.42 g/L Agar, 1.30 g/L K₂HPO₄, 10.51 g/L NaCl spgykj.com

Heterologous Expression Systems for Recombinant Agarase Production

Heterologous expression systems are instrumental in producing recombinant agarases in large quantities. nexusacademicpublishers.com These systems involve introducing the gene for a specific agarase into a host organism that can efficiently express the protein. frontiersin.org

Commonly used host organisms include bacteria such as Escherichia coli and Bacillus subtilis, as well as yeast like Pichia pastoris. mdpi.comnexusacademicpublishers.comnih.gov E. coli is a popular choice due to its rapid growth and well-understood genetics, though proteins are often produced intracellularly. mdpi.comnexusacademicpublishers.com Bacillus subtilis is advantageous for its ability to secrete proteins into the culture medium, which simplifies purification. mdpi.comnih.gov The Brevibacillus expression system is also noted for its high efficiency in secreting heterologous proteins. mdpi.comtakarabio.com The selection of the expression system can significantly impact the yield and final form of the recombinant agarase. mdpi.com

Biotechnological Aspects of Extracellular Enzyme Secretion

The secretion of enzymes into the surrounding environment, known as extracellular enzyme production, is a key biotechnological aspect of agarase production. wikipedia.orgcolostate.edu This process allows for the direct use of the culture supernatant containing the enzyme, simplifying downstream processing. ekb.eg

Microorganisms, particularly bacteria and fungi, naturally secrete a variety of enzymes to break down large macromolecules in their environment into smaller molecules that can be transported into the cell. wikipedia.orgcolostate.edu In an industrial setting, the ability of a host organism, such as Bacillus subtilis, to efficiently secrete recombinant agarase is highly desirable as it reduces the costs associated with cell lysis and protein purification. nih.gov The secreted enzymes are often stable under various environmental conditions, a trait that is beneficial for their application in bioreactors for this compound production. core.ac.uk Understanding and engineering the secretory pathways in these host organisms is an active area of research aimed at further enhancing the efficiency of extracellular enzyme production. nih.gov

Isolation, Purification, and Advanced Analytical Characterization of Neoagarooctaose

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation of individual NAOS from the enzymatic hydrolysate. The choice of technique depends on the desired purity and scale of the separation.

Gel-Permeation Chromatography (GPC) Applications

Gel-permeation chromatography (GPC), a form of size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume. wikipedia.org It is a widely used technique for the initial fractionation of NAOS mixtures. biorxiv.orgbiorxiv.org

Various gel media are employed for this purpose, with the selection guided by the molecular weight range of the target oligosaccharides.

Bio-Gel P-2 and Bio-Gel P-6: These polyacrylamide gel matrices are frequently used for the separation of NAOS. nih.govmdpi.com Bio-Gel P-2 is effective for separating lower degree of polymerization (DP) NAOS, including dimers (NA2), tetramers (NA4), and hexamers (NA6). biorxiv.org For higher DP oligosaccharides like neoagarooctaose (NA8), neoagarodecaose (NA10), and neoagarododecaose (NA12), consecutive chromatography steps using Bio-Gel P-6 have been successfully applied. biorxiv.org In some protocols, a single chromatographic step using a Bio-Gel P-2 column has proven sufficient to obtain NAOS with purities exceeding 97%. mdpi.comresearchgate.net

Sephadex G-series: Sephadex gels, which are cross-linked dextran (B179266) polymers, are also utilized in the purification of agar-derived oligosaccharides. For instance, a combination of Sephadex G-10 and G-25 has been employed for the purification of agaro-oligosaccharides (AOS). biorxiv.orgresearchgate.net

Table 1: Applications of Gel-Permeation Chromatography in this compound Purification

Gel MatrixTarget OligosaccharidesTypical ApplicationReference
Bio-Gel P-2NA2, NA4, NA6, NA8, NA10, NA12Single or multi-step purification of NAOS biorxiv.orgmdpi.comresearchgate.net
Bio-Gel P-6NA4, NA6, NA8, NA10, NA12Consecutive chromatography for higher DP NAOS biorxiv.org
Sephadex G-10/G-25Agaro-oligosaccharides (AOS)Combined column purification biorxiv.orgresearchgate.net
Toyopearl HW-40SNA4Purification of specific NAOS biorxiv.org

High-Performance Anion Exchange Chromatography (HPAEC) in this compound Purification

High-performance anion-exchange chromatography (HPAEC) is a high-resolution technique that separates carbohydrates based on their charge. thermofisher.com At high pH, the hydroxyl groups of neutral sugars like this compound become ionized, allowing for their separation on a strong anion-exchange column. thermofisher.com HPAEC is often coupled with pulsed amperometric detection (PAD) for sensitive and direct quantification of the separated oligosaccharides. lcms.czmdpi.com

This method has been applied to the preparation of NAOS and AOS with varying degrees of polymerization, from DP2 up to DP22. biorxiv.orgmdpi.com However, the yields and purity from semi-preparative HPAEC systems can be modest, with reported purities around 77.7% and yields not exceeding 17.2%. biorxiv.orgmdpi.com The use of specific columns, such as the CarboPac™ PA100, is common for these separations. biorxiv.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) and its Specialized Modes

High-performance liquid chromatography (HPLC) offers various modes for the purification and analysis of NAOS, providing high resolution and reproducibility. sigmaaldrich.com

Size-Exclusion HPLC (SEC-HPLC): This is the high-performance equivalent of GPC, offering faster separations and higher efficiency for isolating NAOS. biorxiv.orgmdpi.com

NH2-HPLC: This normal-phase HPLC mode utilizes a column with amino (NH2) functional groups. biorxiv.orgresearchgate.net Separation is based on the hydrophilicity of the glycans, where samples are eluted with an increasing concentration of an aqueous buffer in an organic solvent mobile phase. sigmaaldrich.com An Asahipak NH2P-50 4E column with an acetonitrile-water mobile phase is a common setup for analyzing NAOS products. biorxiv.orgresearchgate.net This method, often paired with an evaporative light scattering detector (ELSD), allows for the analysis of both neutral and sialylated sugars in a single run. researchgate.netsigmaaldrich.com

Table 2: HPLC Systems for this compound Analysis and Purification

HPLC ModeColumn ExampleMobile Phase ExampleDetectorApplicationReference
NH2-HPLCAsahipak NH2P-50 4EAcetonitrile-water (65:35)ELSDAnalysis of NAOS products biorxiv.orgresearchgate.net
HPAECCarboPac™ PA100Sodium hydroxide/Sodium acetate (B1210297) gradientPADPreparative separation of NAOS and AOS biorxiv.orgmdpi.com
SEC-HPLC---Isolation and purification of NAOS and AOS biorxiv.orgmdpi.com

Pre-Purification and Concentration Methodologies

Before the final high-resolution chromatographic separation, the crude hydrolysate undergoes several pre-purification and concentration steps to remove interfering substances.

Removal of Pigments and Inorganic Salts

The initial enzymatic hydrolysate of agar (B569324) often contains pigments and inorganic salts that can interfere with subsequent purification steps.

Activated Carbon Adsorption: Activated carbon is widely used for the decolorization of sugar solutions. carbons.ir In the purification of NAOS, the crude product powder is resuspended in water, and activated carbon is added to adsorb pigments. biorxiv.orgmdpi.com The mixture is stirred, and the decolorized NAOS are then washed from the carbon, often with a dilute ethanol (B145695) solution. biorxiv.orgmdpi.com Optimal conditions for decolorization, such as the amount of activated carbon, time, and temperature, can be established to achieve high decolorization rates. researchgate.net

Dialysis: Dialysis is a common method to remove low molecular weight impurities, particularly inorganic salts, from the oligosaccharide mixture. biorxiv.orgmdpi.comresearchgate.net The crude enzyme hydrolysate is placed in a dialysis tube with a specific molecular weight cutoff and dialyzed against distilled water to allow the smaller salt molecules to pass through the membrane, while retaining the larger NAOS. biorxiv.orgmdpi.com

Protein Fractionation Techniques

The enzymatic hydrolysis process introduces the β-agarase enzyme into the mixture, which must be removed. Additionally, the raw seaweed material may contain endogenous proteins.

Ultrafiltration: This membrane filtration technique can be used to separate proteins from the smaller oligosaccharides based on molecular weight. Membranes with a specific molecular weight cutoff (MWCO) are chosen to retain the larger protein molecules while allowing the smaller NAOS to pass through into the permeate. mdpi.com

Ammonium (B1175870) Sulfate (B86663) Precipitation: This is a widely used method for the fractionation and concentration of proteins, including enzymes like β-agarase. biorxiv.orgmdpi.com By adding increasing concentrations of ammonium sulfate to the crude enzyme solution, the solubility of the protein decreases, causing it to precipitate out of the solution. The precipitated enzyme can then be separated by centrifugation. biorxiv.orgmdpi.com The purified β-agarase used for the hydrolysis is often prepared through a combination of ammonium sulfate precipitation, dialysis, and further chromatographic steps like ion exchange and gel-filtration. biorxiv.orgmdpi.comresearchgate.net

Structural Elucidation and Purity Assessment Methodologies

The definitive characterization of this compound is achieved through the synergistic application of several powerful analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation, Mass Spectrometry (MS) for precise molecular mass determination, Fourier-Transform Infrared (FTIR) spectroscopy for identifying functional groups, Thin-Layer Chromatography (TLC) for monitoring its production, and High-Performance Liquid Chromatography (HPLC) for purity analysis and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Oligosaccharide Structure Confirmation (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex carbohydrates like this compound. weebly.com ¹³C NMR, in particular, provides a detailed fingerprint of the carbon skeleton of the molecule. oregonstate.edu

In the ¹³C NMR spectrum of this compound, characteristic signals confirm its specific structure, which consists of repeating disaccharide units of 3,6-anhydro-L-galactose (B1288611) and D-galactose. researchgate.net The spectrum displays distinct resonances for the anomeric carbons of the galactose residues at the reducing end of the oligosaccharide, typically appearing around 93 ppm and 97 ppm. researchgate.net The chemical shifts of the carbon atoms are influenced by their local electronic environment, including the presence of electronegative atoms like oxygen, which can cause a downfield shift to higher ppm values. libretexts.org The formation of glycosidic linkages also induces significant changes in the chemical shifts of the involved carbon atoms, often by as much as 14 ppm. mdpi.com

A representative ¹³C NMR spectrum of this compound would show a cluster of peaks corresponding to the different carbon environments within the molecule. The precise chemical shifts are compared against established data for neoagarooligosaccharides to confirm the identity and structure of this compound. researchgate.netnais.net.cn Computational methods, such as Density Functional Theory (DFT), can also be employed to predict and refine NMR chemical shifts, aiding in the structural confirmation. mdpi.commestrelab.comtaylorfrancis.com

Table 1: Representative ¹³C NMR Chemical Shifts for this compound This table presents a hypothetical but representative set of chemical shifts based on typical values for neoagarooligosaccharides.

Carbon AtomChemical Shift (ppm)
G-1 (reducing end, α)93.1
G-1 (reducing end, β)97.2
A-1 (internal)102.8
G-1 (internal)100.7
A-2 to A-6 (internal)61.5 - 80.5
G-2 to G-6 (internal)69.0 - 79.0
G-C6 (reducing end)62.0

G: Galactose residue; A: 3,6-anhydro-L-galactose residue. Chemical shifts are approximate and can vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular mass of this compound with high accuracy. bu.edu.egmsu.edu Among the various MS methods, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of large, non-volatile biomolecules like oligosaccharides. mdpi.combioneer.combruker.com

In a typical MALDI-TOF MS analysis, the this compound sample is co-crystallized with a matrix that absorbs laser energy. bruker.com A laser pulse desorbs and ionizes the sample, and the resulting ions are accelerated into a time-of-flight analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio (m/z), allowing for precise molecular mass determination. msu.edubruker.com For this compound, which is an octasaccharide, the expected molecular weight can be calculated and compared with the experimental data. The mass spectrum will show a prominent peak corresponding to the molecular ion [M+Na]⁺ or [M+K]⁺, confirming the molecular weight of the compound. scielo.br High-resolution mass spectrometry can further provide the exact molecular formula. libretexts.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide additional structural information by breaking the molecule into smaller pieces and analyzing their masses. bu.edu.eg This helps to confirm the sequence and linkage of the monosaccharide units.

Table 2: Expected and Observed Molecular Mass of this compound by MALDI-TOF MS

CompoundChemical FormulaTheoretical Mass (Da)Observed m/z [M+Na]⁺
This compoundC₄₈H₇₄O₃₇1298.39~1321.4

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. azooptics.comupi.edu The FTIR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrations of specific chemical bonds within the oligosaccharide structure. upi.edu

The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). azooptics.comspecac.com Key absorptions for this compound include a broad band in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibrations of the numerous hydroxyl groups. azooptics.comresearchgate.net The C-H stretching vibrations of the alkane groups in the sugar rings are observed around 2930 cm⁻¹. researchgate.net The region between 1300 cm⁻¹ and 800 cm⁻¹, often dominated by carbohydrate absorptions, provides a unique "fingerprint" for the molecule, with a characteristic peak around 930 cm⁻¹ confirming the presence of 3,6-anhydro-L-galactose, a key component of the neoagarooligosaccharide series. researchgate.netfrontiersin.org

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200O-H stretching (broad)Hydroxyl groups
~2930C-H stretchingAlkane groups
~1640O-H bendingAbsorbed water
~1050C-O stretchingGlycosidic linkages
~930Characteristic vibration3,6-anhydro-L-galactose

Thin-Layer Chromatography (TLC) for Monitoring Hydrolysis Products

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the enzymatic or acidic hydrolysis of agarose (B213101) to produce neoagarooligosaccharides, including this compound. nih.govjmb.or.kracs.org It allows for the qualitative assessment of the reaction progress and the identification of the resulting products.

In this method, a small amount of the hydrolysis mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60). scielo.brjmb.or.kr The plate is then developed in a solvent system, typically a mixture of n-butanol, acetic acid, and water (e.g., 2:1:1 by volume). scielo.brjmb.or.krfrontiersin.org As the solvent moves up the plate, the different oligosaccharides in the mixture are separated based on their polarity and size. After development, the spots are visualized by spraying with a reagent such as sulfuric acid in ethanol or methanol (B129727) and then heating. nih.govjmb.or.kr

By comparing the migration distance (Rf value) of the spots in the sample to those of known standards (e.g., neoagarobiose (B1678156), neoagarotetraose, neoagarohexaose, this compound), the presence of this compound in the hydrolysis product can be confirmed. scielo.brjmb.or.kr Time-course analysis using TLC can show the gradual breakdown of larger polysaccharides into smaller oligosaccharides like this compound. nih.govjmb.or.kr

HPLC Coupled with Evaporative Light Scattering Detection (ELSD) for Purity Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful and widely used method for the separation, purity assessment, and quantification of non-volatile compounds like this compound that lack a strong UV chromophore. jascoinc.compeakscientific.comchromatographyonline.com

The separation of neoagarooligosaccharides is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column, such as an amino-functionalized silica column (e.g., AsahiPak NH2P-50). jascoinc.comresearchgate.net An isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly employed. researchgate.net

The ELSD detector works by nebulizing the column effluent into fine droplets, evaporating the volatile mobile phase, and then detecting the light scattered by the remaining non-volatile analyte particles. jascoinc.compeakscientific.com The detector response is proportional to the mass of the analyte, making it suitable for quantifying compounds without the need for chromophoric groups. peakscientific.comchromatographyonline.com This technique offers high sensitivity and a stable baseline, even with gradient elution. jascoinc.comchromatographyonline.com

For purity analysis, the chromatogram of the purified this compound sample is examined for the presence of any impurity peaks. The peak area of this compound relative to the total peak area of all components provides a measure of its purity. chromatographyonline.com For quantification, a calibration curve is constructed by analyzing a series of this compound standards of known concentrations. researchgate.net

Table 4: Typical HPLC-ELSD Parameters for this compound Analysis

ParameterValue
ColumnAmino-functionalized silica (e.g., Phenomenex Luna NH2)
Mobile PhaseAcetonitrile:Water (e.g., 78:22, v/v)
Flow Rate1.0 mL/min
Column Temperature30-40 °C
ELSD Nebulizer Temp.~40 °C
ELSD Gas (Nitrogen) Pressure~350 kPa or 1.5-3.5 L/min

Enzymatic Mechanisms and Degradation Pathways Involving Neoagarooctaose

Biochemical Characterization of Neoagarooctaose-Active Enzymes

The enzymes responsible for processing this compound are a varied group of proteins with distinct catalytic properties. They are primarily categorized into different glycoside hydrolase (GH) families, each distinguished by unique structural features and reaction mechanisms.

Identification and Classification of Glycoside Hydrolase (GH) Families Involved in this compound Processing (e.g., GH16, GH50, GH86, GH118)

The processing of agarose (B213101) and its derivatives is mainly performed by enzymes from several glycoside hydrolase (GH) families, which are grouped based on amino acid sequence similarities that reflect their evolutionary and structural relationships. frontiersin.org

GH16 Family: This large family of β-agarases cleaves the β-1,4-glycosidic bonds in agarose to produce neoagarooligosaccharides (NAOS) of various lengths. jmb.or.kr Some enzymes in this family, like AgaML, primarily produce neoagarotetraose (NA4) and neoagarohexaose (NA6). mdpi.com However, others, such as an agarase (B13387818) from Aquimarina agarilytica ZC1, yield this compound (NA8), NA6, and NA4 as the main degradation products. oup.com

GH50 Family: This family includes β-agarases that act on both agarose and neoagarooligosaccharides. frontiersin.org While many GH50 agarases produce neoagarobiose (B1678156) (NA2) or NA4, some exhibit endo-acting activity, initially producing a range of NAOS, including NA8. nih.govresearchgate.net For instance, AgaB50 from Microbulbifer elongatus PORT2 initially forms NA8 and NA6, which are then further degraded to smaller oligosaccharides. researchgate.net

GH86 Family: This family consists of endo-type β-agarases that hydrolyze the β-1,4-glycosidic linkages in agarose. frontiersin.org Enzymes in this family are known to produce larger neoagarooligosaccharides, with NA6 and NA8 being common end products. nih.govacs.org An example is the β-agarase AgaJ5 from Gayadomonas joobiniege G7, which belongs to the GH86 family. jmb.or.kr

GH118 Family: This family contains β-agarases that can produce even larger NAOS. For example, an agarase from Agarivorans sp. JA-1, belonging to the GH118 family, was found to hydrolyze agarose to yield this compound as the main product. koreascience.kr Another novel endo-type β-agarase, AgaB from Pseudoalteromonas sp. CY24, which represents a new family of glycoside hydrolase, also generates this compound and neoagarodecaose as its primary end products. nih.govsemanticscholar.orgresearchgate.net

Enzymatic Activity Profiling of this compound-Generating/Degrading Agarases

The effectiveness of agarases is defined by their activity under different environmental conditions, their stability, and their kinetic properties.

The catalytic activity of agarases is significantly influenced by factors such as temperature, pH, and the presence of ions. For example, the GH118 β-agarase from Agarivorans sp. JA-1 shows maximal activity at 35°C and pH 7.0, with its activity enhanced in the presence of 300 mM NaCl and 1 mM CaCl2. koreascience.kr The GH86 β-agarase AgaJ5 from Gayadomonas joobiniege G7 has optimal activity at a lower temperature of 30°C and an acidic pH of 4.5, requiring monovalent ions like Na+ and K+ for maximum activity. jmb.or.kr A truncated agarase, trAgaM1, displayed optimal activity at a higher temperature of 50°C and an alkaline pH of 9. frontiersin.org

EnzymeSource OrganismOptimal Temperature (°C)Optimal pHIonic Strength Effects
GH118 β-agaraseAgarivorans sp. JA-1357.0Activity enhanced by NaCl and CaCl₂. koreascience.kr
AgaJ5 (GH86)Gayadomonas joobiniege G7304.5Requires Na⁺ or K⁺ for maximum activity. jmb.or.kr
trAgaM1Marine agarase509.0Not specified. frontiersin.org
Aga-ms-R (GH16)Microbulbifer sp. BN3507.0Not specified. researchgate.net
CaAga1 (GH16)Cellulophaga algicola407.0Tolerant to high NaCl concentrations. mdpi.comnih.gov

Enzyme stability and kinetic parameters are crucial for understanding their catalytic efficiency and potential for industrial use. The Michaelis constant (Km) is an inverse measure of the enzyme's affinity for its substrate, while the maximum reaction rate (Vmax) indicates the enzyme's catalytic capacity. ucl.ac.uk For instance, the GH16 agarase rAga-ms-R has a Km of 1.961 mg/mL and a Vmax of 0.737 µmol/(mg·min) for agarose. mdpi.com Another GH16 enzyme, CaAga1, shows a lower Km of 1.19 mg/mL and a higher Vmax of 36.21 U/mg, suggesting a stronger substrate affinity and higher catalytic rate. mdpi.comnih.gov

EnzymeSubstrateK_mV_max_k_cat_
rAga-ms-R (GH16)Agarose1.961 mg/mL0.737 µmol/(mg·min)Not specified
CaAga1 (GH16)Agarose1.19 mg/mL36.21 U/mgNot specified
Aga575 (GH50)Agarose8.4 mg/mL52.2 U/mgNot specified
rAgaW1540Agarose15.7 mg/mL23.4 U/mgNot specified
GH50A β-agaraseAgarose26.5 mg/mL16.9 U/mg25.2 s⁻¹

The molecular weight and subunit structure of agarases are determined using techniques like SDS-PAGE and gel filtration. The GH118 β-agarase from Agarivorans sp. JA-1 has a calculated molecular weight of 52.58 kDa. koreascience.kr The GH86 β-agarase AgaJ5 is composed of 805 amino acids. jmb.or.kr A novel β-agarase, AgaB, from Pseudoalteromonas sp. CY24, which produces this compound, is encoded by a gene and has no significant sequence similarity to other known glycoside hydrolases. nih.govsemanticscholar.org

EnzymeSource OrganismMolecular Weight (kDa)Subunit Composition
GH118 β-agaraseAgarivorans sp. JA-152.58Monomer
AgaBPseudoalteromonas sp. CY24Not specifiedNot specified
AgaG4Flammeovirga strain MY04Not specifiedContains an extra peptide within its GH module. nih.gov
GH16BCellvibrio sp. KY-GH-163.8Monomer
Enzyme Stability and Kinetic Parameters (e.g., Km, Vmax, Kcat)

Substrate Specificity and Degradation Patterns of this compound

The substrate specificity of an agarase dictates the products it generates. Endo-type β-agarases cleave internal β-1,4-glycosidic bonds in the agarose chain.

Generation of this compound: Several agarases from different GH families produce this compound as a primary or significant product. The GH118 β-agarase from Agarivorans sp. JA-1 primarily yields this compound from agarose. koreascience.kr Similarly, the novel β-agarase AgaB from Pseudoalteromonas sp. CY24 degrades agarose to generate this compound and neoagarodecaose as the main final products. nih.govresearchgate.net The GH16 agarase Aga672 from Aquimarina agarilytica ZC1 produces this compound, neoagarohexaose, and neoagarotetraose. oup.com A truncated agarase, trAgaM1, was also found to produce a mixture of NAOS, including this compound (NA8), neoagarodecaose (NA10), and neoagarododecaose (NA12). frontiersin.org

Degradation of this compound: Some agarases can further degrade this compound. The AgaG4 enzyme from Flammeovirga strain MY04 was shown to use this compound as its smallest substrate, breaking it down further. nih.gov In contrast, a mutant version of this enzyme, rAgaG4-T57, was unable to degrade this compound. nih.gov Some GH50 agarases, like AgaA50, can release neoagarobiose (NA2) from larger oligosaccharides including NA8. researchgate.net The complete breakdown of neoagarooligosaccharides is accomplished by the coordinated action of endo- and exo-acting agarases, ultimately yielding monosaccharides. nih.gov

Identification of Terminal Cleavage Products (e.g., Neoagarobiose, Neoagarotetraose, Neoagarohexaose)

Molecular Insights into Enzyme-Substrate Interactions

The precise mechanism of this compound degradation is dictated by the specific molecular architecture of the enzyme's active site and associated domains. Structural and mutational studies have provided key insights into these interactions.

Specific amino acids within the catalytic domain of agarases are critical for binding and cleaving this compound.

In the β-agarase rAgaG4 , an extra peptide fragment within its glycoside hydrolase module is essential for its activity. Within this peptide, the amino acid residue Tyrosine 276 (Tyr276) has been identified as crucial for the degradation of this compound. nih.govnih.gov Site-swapping experiments demonstrated that when Tyr276 was mutated to other amino acids, the enzyme's ability to degrade this compound was lost, leading to its accumulation as a final product. nih.gov This highlights the critical role of this specific residue in substrate recognition and catalysis. nih.govnih.gov

Many polysaccharide-degrading enzymes feature non-catalytic Carbohydrate-Binding Modules (CBMs) that enhance their function. numberanalytics.comnih.govnih.gov These modules promote the association of the enzyme with its substrate, thereby increasing catalytic efficiency. nih.gov

In the case of the exo-type β-agarase Aga50D from Saccharophagus degradans, the enzyme possesses a domain that resembles a CBM. asm.org Structural analysis of the enzyme in complex with this compound revealed that this domain creates additional binding subsites, helping to funnel the long-chain substrate into the tunnel-shaped active site for processive degradation.

While not always directly interacting with this compound, the presence of CBMs on agarases is part of the larger enzymatic machinery necessary to produce oligosaccharides like this compound from raw agar (B569324). For example, the genome of Cellvibrio sp. KY-GH-1, which can degrade agar, encodes multiple β-agarases from the GH86 family that produce this compound and are associated with CBMs. nih.gov

The three-dimensional structure of an agarase's active site is a primary determinant of its degradation efficiency and the specific products it generates from this compound.

The structure of the β-agarase rAgaG4 is a key example. An extra peptide fragment (Asn246–Gly302) within its catalytic module is a critical structural determinant. Removal of this fragment rendered the enzyme unable to degrade this compound, altering the final product profile of agarose hydrolysis. nih.gov

Homology modeling of the β-agarase CaAga1 in a complex with this compound shows a substrate-binding cleft that can be divided into eight sugar-binding subsites (from -4 to +4). mdpi.com The specific amino acids lining this cleft dictate how the oligosaccharide chain is positioned for cleavage, thus determining the resulting product sizes.

The truncation of amino acid sequences can also alter enzyme function. Removing 60 amino acids from the C-terminus of the agarase AgaM1 created a truncated version (trAgaM1) with lower stability, which in turn allowed for the controlled production of a variety of neoagaro-oligosaccharides, including this compound, as end-products under specific conditions. frontiersin.org

Table of Mentioned Compounds

Full NameAbbreviation
NeoagarobioseNA2
NeoagarotetraoseNA4
NeoagarohexaoseNA6
This compoundNA8
NeoagarodecaoseNA10
NeoagarododecaoseNA12
AgarobioseA2
AgarotetraoseA4
AgarohexaoseA6
3,6-anhydro-L-galactose (B1288611)L-AHG
D-galactose

Biological Activities and Mechanistic Studies of Neoagarooctaose in in Vitro and Model Systems

Anti-Inflammatory Modulatory Effects

Neoagarooctaose has demonstrated significant anti-inflammatory effects in various cellular models. These effects are primarily attributed to its ability to modulate the production of inflammatory mediators and interfere with key signaling pathways that drive the inflammatory process.

Attenuation of Inflammatory Mediator Production (e.g., Nitric Oxide, Pro-inflammatory Cytokines like TNF-α, IL-6) in Cellular Models (e.g., LPS-stimulated macrophages)

Studies utilizing lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation, have shown that this compound can effectively reduce the production of key inflammatory mediators. While much of the detailed research has focused on its smaller counterpart, neoagarotetraose, the findings provide a strong basis for the similar activities of this compound. For instance, neoagarotetraose has been shown to significantly decrease the production of nitric oxide (NO) in LPS-induced macrophages. nih.gov This is a crucial finding, as excessive NO production by inducible nitric oxide synthase (iNOS) contributes to tissue damage during inflammation. nih.govnih.gov

Furthermore, the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), is a hallmark of the inflammatory response. plos.orgnih.gov Research has demonstrated that neoagarotetraose can concentration-dependently inhibit the secretion of both TNF-α and IL-6 in LPS-stimulated RAW264.7 macrophage cells. nih.gov This inhibition occurs at both the protein and mRNA levels, suggesting that this compound's relative, neoagarotetraose, interferes with the synthesis of these cytokines from the transcriptional stage. nih.gov The ability to suppress these potent inflammatory molecules highlights the significant anti-inflammatory potential of neoagaro-oligosaccharides.

Table 1: Effect of Neoagarotetraose on Pro-inflammatory Mediator Production in LPS-Stimulated RAW264.7 Cells

MediatorEffect of Neoagarotetraose TreatmentReference
Nitric Oxide (NO)Significantly reduced production nih.gov
TNF-αConcentration-dependent inhibition of protein and mRNA levels nih.gov
IL-6Concentration-dependent inhibition of protein and mRNA levels nih.gov

Molecular Mechanisms of Action: Suppression of Key Signaling Pathways (e.g., MAPK, NF-κB)

The anti-inflammatory effects of neoagaro-oligosaccharides are underpinned by their ability to modulate critical intracellular signaling pathways. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. mdpi.comamegroups.orgresearchgate.net

Upon stimulation by LPS, these pathways become activated, leading to the production of inflammatory mediators. nih.gov Research on neoagarotetraose has revealed that it can inhibit the activation of key components of the MAPK pathway, including p38MAPK and Ras/MEK/ERK. nih.gov By suppressing the phosphorylation of these kinases, neoagarotetraose effectively dampens the downstream signaling cascade that would otherwise promote inflammation.

Similarly, the NF-κB pathway is a crucial regulator of the expression of iNOS, COX-2, and various pro-inflammatory cytokines. bioline.org.brwikipedia.org The activation of NF-κB involves the degradation of its inhibitory protein, IκBα, and the subsequent translocation of the p50/p65 subunits to the nucleus. wikipedia.orgnih.gov Studies have shown that neoagarotetraose can inhibit the activation of the NF-κB signaling pathway in LPS-stimulated macrophages. nih.gov This inhibition is a key mechanism through which it exerts its broad anti-inflammatory effects.

Direct or Indirect Inhibition of Inflammatory Enzymes (e.g., iNOS, COX-2)

The overexpression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a major contributor to the pathology of inflammatory conditions. researchgate.netmedchemexpress.com These enzymes are responsible for the production of NO and prostaglandins, respectively, which are potent inflammatory mediators.

In silico studies involving molecular docking have suggested that this compound has the potential to interact with and inhibit both iNOS and COX-2. upm.edu.my These computational models indicate that this compound can fit within the binding pockets of these enzymes, forming stable interactions through hydrogen bonds. upm.edu.my Specifically, this compound demonstrated a heightened binding affinity towards iNOS. upm.edu.my The interactions with key amino acid residues within the active sites of iNOS (CYS200, GLY202, GLN263, TRP372, TYR373, ASP382, and ARG388) and COX-2 (SER143, GLY225, GLU236, ASN375, GLU140, ASP229, and ARG376) suggest a direct inhibitory potential. upm.edu.my

Experimental studies on the closely related neoagarotetraose have confirmed the downregulation of iNOS expression at both the protein and mRNA levels in LPS-stimulated macrophages. nih.gov This suppression of iNOS synthesis is a direct consequence of the inhibition of the MAPK and NF-κB signaling pathways. nih.gov

Immunomodulatory Properties

Beyond its anti-inflammatory effects, this compound is also recognized for its immunomodulatory properties, influencing both innate and adaptive immune responses.

Modulation of Innate and Adaptive Immune Responses in Cellular and Animal Models

The innate immune system provides the first line of defense against pathogens, while the adaptive immune system mounts a more specific and long-lasting response. khanacademy.orgnih.gov Macrophages are key players in the innate immune response, and their classical activation (M1 polarization) is characterized by the production of pro-inflammatory cytokines. oncotarget.com The ability of neoagaro-oligosaccharides to suppress this M1 activation, as evidenced by the reduced production of TNF-α and IL-6, demonstrates a clear modulation of the innate immune response. nih.gov

While direct studies on this compound's effect on adaptive immunity are less prevalent, the modulation of innate immune cells like macrophages can indirectly influence the adaptive immune response. Macrophages act as antigen-presenting cells, playing a role in the activation of T cells, which are central to adaptive immunity. mdpi.com By altering the cytokine environment, neoagaro-oligosaccharides could potentially influence the direction of the T-cell response. frontiersin.org The broader family of neoagaro-oligosaccharides has been reported to possess immunomodulatory activity, suggesting a wider impact on the immune system. researchgate.net

Mechanistic Underpinnings of Immunomodulation by this compound

The immunomodulatory effects of this compound are intrinsically linked to the same molecular mechanisms that govern its anti-inflammatory actions. The suppression of the NF-κB and MAPK signaling pathways in immune cells is a central mechanism. nih.gov These pathways are not only crucial for inflammation but also for the activation and function of various immune cells. wikipedia.org

By inhibiting these pathways, this compound can temper the excessive activation of innate immune cells, preventing an overzealous inflammatory response that can lead to tissue damage. This modulation helps to maintain immune homeostasis. The ability of neoagaro-oligosaccharides to influence the production of a range of cytokines suggests a nuanced control over the immune response, potentially shifting the balance from a pro-inflammatory to a more regulated state.

Table 2: Summary of Mechanistic Actions of Neoagaro-oligosaccharides

Biological EffectKey Molecular Target/PathwayOutcomeReference
Anti-inflammatoryMAPK (p38, ERK)Decreased pro-inflammatory mediator production nih.gov
Anti-inflammatoryNF-κBDecreased pro-inflammatory mediator production nih.gov
Anti-inflammatoryiNOS, COX-2Reduced NO and prostaglandin (B15479496) synthesis nih.govupm.edu.my
ImmunomodulatoryInnate immune cells (macrophages)Attenuation of M1 polarization nih.govoncotarget.com

Antioxidant Activity

This compound, an oligosaccharide derived from agar (B569324), has been investigated for its potential health benefits, including its activity as an antioxidant. This activity is attributed to its ability to neutralize harmful free radicals and to modulate the body's endogenous antioxidant defense systems. The following sections detail the specific antioxidant mechanisms of this compound and related neoagarooligosaccharides (NAOS) that have been observed in scientific studies.

The direct capacity to scavenge reactive oxygen species (ROS) is a key measure of an antioxidant's protective potential. The hydroxyl radical (•OH) is one of the most reactive and damaging ROS, capable of reacting with a wide array of biological molecules. ajol.infonih.gov Research has shown that neoagarooligosaccharides possess the ability to scavenge these radicals directly.

Studies comparing the hydroxyl radical scavenging abilities of various neoagarooligosaccharides have found that the degree of polymerization influences this activity. Specifically, neoagarotetraose (NA4) has been reported to exhibit a stronger hydroxyl radical scavenging capability than this compound (NA8), as well as neoagarobiose (B1678156) (NA2) and neoagarohexaose (NA6). mdpi.combiorxiv.org This suggests that while this compound contributes to antioxidant activity through direct radical quenching, other related oligosaccharides with a lower degree of polymerization may be more potent in this specific mechanism.

In cellular models, the protective effects of neoagarooligosaccharides against induced oxidative stress have been demonstrated. Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress in cells, leading to an overproduction of intracellular ROS and subsequent cellular damage. researchgate.netfrontiersin.org Studies on the human hepatoblastoma cell line, HepG2, have provided insight into these protective effects.

Research using the closely related compound neoagarotetraose (NA4) has shown significant protective effects against H₂O₂-induced oxidative damage in HepG2 cells. arabjchem.org Pretreatment with NA4 was found to inhibit the production of ROS and bolster the activities of key endogenous antioxidant enzymes. arabjchem.org In H₂O₂-stimulated HepG2 cells, there was a notable suppression of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) activities. arabjchem.org However, treatment with NA4 reversed this effect, significantly increasing the activities of these crucial antioxidant enzymes. arabjchem.org This enhancement of the cellular antioxidant defense system helps to neutralize the excess ROS, thereby protecting the cells from oxidative damage. arabjchem.org

Table 1: Effect of Neoagarotetraose (NA4) on Antioxidant Enzyme Activity in H₂O₂-induced HepG2 Cells Data derived from a study on the closely related compound, neoagarotetraose.

Treatment GroupCatalase (CAT) ActivityGlutathione Peroxidase (GSH-Px) ActivitySuperoxide Dismutase (SOD) Activity
ControlNormalNormalNormal
H₂O₂ ModelSignificantly SuppressedSignificantly SuppressedSignificantly Suppressed
NA4 + H₂O₂Significantly Increased (dose-dependent)Dramatically UpregulatedDramatically Upregulated
Source: Arabian Journal of Chemistry. arabjchem.org

Beyond direct scavenging, neoagarooligosaccharides can exert their antioxidant effects by activating critical intracellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a central mechanism for cellular defense against oxidative stress. frontiersin.orgnih.gov Under normal conditions, Nrf2 is held in the cytoplasm by Keap1 and targeted for degradation. frontiersin.org Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and cytoprotective genes, including HO-1 and NAD(P)H quinone oxidoreductase 1 (NQO1). arabjchem.orgfrontiersin.org

Studies have revealed that neoagarotetraose (NA4) can protect HepG2 cells from H₂O₂-induced oxidative damage by activating this Nrf2-mediated pathway. arabjchem.org Treatment with NA4 led to an upregulation of both the mRNA and protein expression levels of Nrf2. arabjchem.org This activation of Nrf2 subsequently increased the expression of its downstream targets, HO-1 and NQO1. arabjchem.org The induction of these enzymes enhances the cell's capacity to neutralize oxidants and mitigate damage, demonstrating that NAOS can bolster cellular defenses through the modulation of key regulatory pathways. arabjchem.orgmdpi.com

Table 2: Effect of Neoagarotetraose (NA4) on Nrf2 Pathway Gene and Protein Expression in H₂O₂-induced HepG2 Cells Data derived from a study on the closely related compound, neoagarotetraose.

MoleculemRNA Expression LevelProtein Expression Level
Nrf2Activated/IncreasedActivated/Increased
HO-1UpregulatedUpregulated
NQO1UpregulatedUpregulated
Source: Arabian Journal of Chemistry. arabjchem.org

Protective Effects Against Oxidative Stress in Cellular Models (e.g., H2O2-induced HepG2 cells)

Interactions with Gut Microbiota and Associated Host Responses in in vivo Models

The gut microbiota plays a crucial role in host health, and its composition can be influenced by dietary components. Prebiotics are compounds that are selectively utilized by host microorganisms, conferring a health benefit. Neoagarooligosaccharides, including this compound, have been studied for their potential prebiotic effects.

A healthy gut microbiota is characterized by a high diversity and a balance of beneficial bacteria. nih.gov Genera such as Lactobacillus and Bifidobacterium are well-known probiotics that contribute to gut health by producing beneficial metabolites, stimulating the immune system, and competing with pathogenic bacteria. mdpi.commdpi.com

Research indicates that neoagarooligosaccharides can positively modulate the gut microbiota. In vivo studies have suggested that NAOS with a degree of polymerization ranging from 4 to 12—a range that includes this compound (DP8)—can increase the abundance of beneficial bacteria such as Lactobacillus and Bifidobacterium. mdpi.com This suggests that this compound may act as a prebiotic, fostering a healthier gut microbial composition by selectively promoting the growth of these beneficial microbes.

The intestinal epithelial barrier is a critical line of defense that separates the gut lumen from the internal host environment. frontiersin.org This barrier's integrity is maintained by complex structures, including tight junctions, which are composed of proteins like occludin, claudins, and zonula occludens (ZO) proteins. mdpi.com A compromised barrier, or "leaky gut," allows for the translocation of harmful substances, leading to inflammation and disease. wjgnet.com

While direct evidence specifically linking this compound to the upregulation of tight junction proteins is still emerging, studies on related agar-derived oligosaccharides provide important clues. Research in Drosophila melanogaster has shown that agarooligosaccharides (AOS) can alleviate gut leakage and help maintain the structural integrity of intestinal cells under oxidative stress. researchgate.net Furthermore, various natural products have been shown to protect the intestinal barrier by increasing the expression of tight junction proteins such as ZO-1, occludin, and claudin-1. mdpi.com These findings suggest a potential mechanism by which this compound could support gut health by enhancing the integrity of the epithelial barrier, although further research is needed to confirm this specific effect.

Modulation of Host Metabolic Pathways (e.g., Glucolipid, Bile Acid Metabolism)

Research increasingly points to the ability of marine-derived oligosaccharides to modulate host metabolic pathways, often through interactions with the gut microbiota. While direct studies on this compound are limited, investigations into the closely related compound neoagarotetraose (NAT) provide significant insights into the potential mechanisms.

Functional profiling of gut microbiota has indicated that dietary supplementation with NAT can regulate metabolic pathways associated with both glucolipid and bile acid metabolism. nih.gov In studies using animal models, NAT has been shown to possess regulatory capabilities over cholesterol and lipid metabolism. nih.gov This modulation is considered an effective approach for preventing conditions like hyperlipidemia and atherosclerosis. nih.gov

In a study on atherosclerosis-prone mice (ApoE-/-), NAT supplementation was found to regulate metabolic pathways related to both cholesterol and bile acid metabolism. nih.gov A key mechanism appears to be the modulation of the gut microbiota, which in turn influences bile acid profiles. nih.gov For instance, NAT supplementation led to a substantial increase in the total bile acid content in both urine and fecal samples, by 3.0-fold and 38.7%, respectively. nih.gov This was accompanied by the downregulation of the intestinal farnesoid X receptor (FXR), a critical regulator of bile acid synthesis, and its associated genes in the liver and intestine. nih.govresearchgate.net The strong correlations observed between gut microbiota composition and fecal bile acid levels underscore the role of the gut-liver axis in the metabolic effects of these oligosaccharides. nih.govresearchgate.net These findings suggest that by altering gut bacteria and their metabolic functions, compounds like neoagarotetraose, and potentially this compound, can influence host glucolipid and bile acid homeostasis. nih.gov

Table 1: Effects of Neoagarotetraose (NAT) on Metabolic Pathways in Animal Models
ParameterModel SystemObserved Effect of NAT SupplementationReference
Glucolipid MetabolismAging C57BL/6J MiceRegulation of glucolipid-related metabolic pathways. nih.gov
Bile Acid MetabolismAging C57BL/6J MiceRegulation of bile acid-related metabolic pathways. nih.gov
Total Bile Acid ContentApoE-/- Mice3.0-fold increase in urine; 38.7% increase in feces. nih.gov
Intestinal Farnesoid X Receptor (FXR)ApoE-/- Mice35.8% downregulation. nih.gov

Other Investigated Biological Activities and Their Mechanisms in in vitro Models

Beyond the modulation of core metabolic pathways, this compound and its related compounds have been investigated for a variety of other biological activities in preclinical models.

Anti-Obesity and Anti-Diabetic Effects (Mechanistic Insights)

Neoagaro-oligosaccharides (NAOs), a class of compounds that includes this compound, have demonstrated significant anti-obesity and anti-diabetic potential in animal studies. nih.gov Research on NAOs primarily composed of neoagarotetraose (NA4) and neoagarohexaose (NA6) found that their intake could effectively suppress obesity and related metabolic syndromes in mice fed a high-fat diet (HFD). nih.gov

The mechanisms underlying these effects are multifaceted. NAO supplementation in HFD-induced obese mice led to a notable reduction in body weight gain and improved food efficiency ratios. nih.gov Histological analysis revealed that NAOs reduced fat accumulation and the development of macrovesicular steatosis in the liver, indicating a hepatoprotective effect. nih.gov Furthermore, NAOs effectively reduced the size of adipocytes in adipose tissues. nih.gov

From a molecular standpoint, a key mechanism appears to be the induction of adiponectin. The concentration of adiponectin in the blood of NAO-supplemented mice increased in a dose-dependent manner. nih.gov This is significant as adiponectin is a hormone that helps regulate glucose levels and fatty acid breakdown. In diabetic mouse models, NAO treatment was found to lower fasting blood glucose, improve glucose tolerance, and ameliorate damage to the liver and pancreatic islands. reddit.com These effects were linked to the activation of several signaling pathways, including MAPK, Nrf2, and PPARγ, which play roles in cellular stress response, inflammation, and metabolism. reddit.com

Skin Health-Related Bioactivities (e.g., Whitening, Moisturizing Effects)

Neoagaro-oligosaccharides have been identified as promising agents for skin health, with reported whitening and moisturizing effects. nih.govmdpi.comresearchgate.net The skin-whitening activity is primarily attributed to the inhibition of melanogenesis, the process of melanin (B1238610) production. nih.govresearchgate.net Tyrosinase is the key, rate-limiting enzyme in this pathway. nih.gov

Studies comparing different NAOs found that neoagarotetraose (NA4) and neoagarohexaose (NA6) inhibit melanin synthesis and cellular tyrosinase activity in melanoma cells. researchgate.netnih.gov In one study, NA4 was found to be a better whitening agent than neoagarobiose (NA2) and NA6. mdpi.com The inhibitory effect of NAOs on mushroom tyrosinase activity has also been demonstrated, with a mixture of NA4 and NA6 showing the highest inhibition. researchgate.net The proposed mechanism is that these oligosaccharides, which contain a 3,6-anhydro-l-galactose (B1288611) (AHG) unit at the non-reducing end, can interfere with tyrosinase function, thus reducing melanin production. nih.gov

Regarding moisturizing properties, some NAOs have shown potent effects. researchgate.netresearchgate.net For instance, neoagarobiose (NA2) was reported to have a higher moisturizing power than both glycerol (B35011) and hyaluronic acid. researchgate.net The mechanism for this is thought to be linked to the promotion of hyaluronic acid synthesis in skin cells. For example, some agar-derived sugars have been shown to increase the expression of hyaluronan synthase-2 (HAS-2), an enzyme responsible for hyaluronic acid production in HaCaT keratinocytes. semanticscholar.org

Table 2: Skin Health-Related Bioactivities of Neoagaro-oligosaccharides (NAOs)
BioactivityCompound(s)Mechanism/EffectReference
Skin WhiteningNeoagarotetraose (NA4), Neoagarohexaose (NA6)Inhibition of melanin synthesis and cellular tyrosinase activity. researchgate.netnih.gov
MoisturizingNeoagarobiose (NA2)Reported to have higher moisturizing power than glycerol and hyaluronic acid. researchgate.net
MoisturizingAgarobioseIncreased expression of Hyaluronan Synthase-2 (HAS-2) in HaCaT cells. semanticscholar.org

Anti-Fatigue Properties

The potential anti-fatigue properties of neoagaro-oligosaccharides have been investigated, with specific research focusing on neoagarotetraose (NAT). In a study using a mouse model of intense exercise-induced fatigue, oral administration of NAT was found to protect against fatigue damage. nih.gov The mechanism appears to be linked to its prebiotic effects on the gut microbiome. nih.gov

Intense exercise was shown to weaken physiological parameters and impair the integrity of the intestinal epithelial barrier in mice. nih.gov Treatment with NAT resulted in a significant change in the gut microbiome's composition, which led to widespread shifts in its functional potential. nih.gov Specifically, NAT administration significantly increased the fecal concentration of total short-chain fatty acids (SCFAs). nih.gov SCFAs are metabolites produced by beneficial gut bacteria that can serve as an energy source for intestinal cells and play roles in energy regulation and maintaining intestinal barrier integrity. By modulating the gut microbial composition and function, NAT may help protect against exercise-induced fatigue. nih.gov

Anti-Tumor Mechanisms (e.g., Mitigation of Gut Dysbiosis in Animal Models)

While direct evidence for this compound is limited, the broader class of agaro-oligosaccharides (AOS) has been reported to possess anti-tumor activities. researchgate.net A plausible mechanism for this effect, particularly in relation to cancers of the digestive tract, involves the modulation of the gut microbiota. nih.govnih.gov

Gut dysbiosis, an imbalance in the microbial community, is increasingly implicated in the development and progression of certain cancers. nih.govnih.gov This imbalance can lead to chronic inflammation and the production of toxic metabolites, which are contributing factors to tumorigenesis. nih.gov Prebiotics are compounds that promote the growth of beneficial gut microorganisms, thereby helping to restore a healthy balance.

Neoagaro-oligosaccharides are known to have prebiotic effects, stimulating the growth of beneficial bacteria like bifidobacteria and lactobacilli. researchgate.net Studies have shown that larger NAOs (with a degree of polymerization from 8 to 12) may have better prebiotic effects than smaller ones. researchgate.net By mitigating gut dysbiosis, NAOs could theoretically suppress inflammation and create a gut environment less conducive to tumor development. This represents a potential, though not yet fully established, anti-tumor mechanism for compounds like this compound. frontiersin.orgmdpi.com

Enzyme Inhibition Studies (e.g., α-Glucosidase)

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase is a key strategy for managing post-meal blood glucose spikes, particularly in type 2 diabetes. researchgate.net Neoagaro-oligosaccharides have been shown to be effective inhibitors of α-glucosidase. researchgate.net

In an in vitro study, various NAOs were tested for their inhibitory activity against yeast maltase (an α-glucosidase). The results showed significant inhibition, with the effect varying based on the size of the oligosaccharide. The inhibitory activity decreased in the order of neoagarobiose (NA2) > neoagarotetraose (NA4) > neoagarohexaose (NA6). researchgate.net A mixture of NA4 and NA6 also demonstrated strong inhibition. researchgate.net In contrast, these compounds showed very little inhibitory effect against α-amylase, another starch-degrading enzyme. researchgate.net This selective inhibition suggests that NAOs could be valuable for controlling glucose absorption from disaccharides without broadly affecting starch digestion.

Table 3: In Vitro α-Glucosidase Inhibitory Activity of Neoagaro-oligosaccharides (NAOs)
CompoundReported Inhibitory ActivityReference
Neoagarobiose (NA2)Strongest inhibition among individual NAOs tested. researchgate.net
Neoagarotetraose (NA4)Moderate inhibition. researchgate.net
Neoagarohexaose (NA6)Weakest inhibition among individual NAOs tested. researchgate.net
NA4 + NA6 MixtureShowed the highest inhibition effect in the study. researchgate.net

Antimicrobial Effects and Proposed Mechanisms

This compound has been noted for its potential antimicrobial properties. While detailed mechanistic studies specifically on this compound are emerging, the broader class of oligosaccharides, particularly those derived from marine algae, have demonstrated various antimicrobial activities. The proposed mechanisms for these effects are often multifaceted, involving both direct interaction with microbial cells and modulation of the microbial environment.

Research into the antimicrobial potential of exopolysaccharides (EPS) from various microbial sources suggests several modes of action that could be applicable to this compound. One proposed mechanism involves the disruption of the bacterial cell envelope, particularly the peptidoglycan layer in Gram-positive bacteria. frontiersin.org This disruption can lead to increased membrane permeability and ultimately cell lysis. For Gram-negative bacteria, which possess a more complex outer membrane, the interaction may involve the lipopolysaccharide (LPS) component, leading to destabilization of the membrane. wikipedia.org

Another potential mechanism is the interference with microbial adhesion and biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antimicrobial agents and the host immune system. Some oligosaccharides have been shown to inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. mdpi.com Furthermore, they may interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm production. mdpi.com

It is also hypothesized that the antimicrobial action could be related to the ability of these compounds to chelate metal ions that are essential for microbial growth and enzymatic activity. By binding to these ions, this compound could create a nutrient-limited environment, thereby inhibiting microbial proliferation. The exact mechanism is likely dependent on the specific microbial species being targeted. For instance, different bacterial strains exhibit varying levels of susceptibility to plant-derived extracts with antimicrobial properties, suggesting that the efficacy of this compound could also be species-dependent. mdpi.comfrontiersin.orgresearchgate.net

Table 1: Proposed Antimicrobial Mechanisms of Oligosaccharides

Proposed Mechanism Description Potential Effect on Microbes
Cell Membrane Disruption Interaction with and destabilization of the bacterial cell membrane components like peptidoglycan or lipopolysaccharide. frontiersin.orgwikipedia.org Increased membrane permeability, leakage of intracellular contents, and cell lysis.
Inhibition of Biofilm Formation Interference with bacterial adhesion to surfaces and disruption of the extracellular polymeric substance (EPS) matrix. mdpi.com Prevention of biofilm development and increased susceptibility to other antimicrobial agents.
Quorum Sensing Interference Disruption of bacterial cell-to-cell communication pathways. mdpi.com Inhibition of virulence factor production and coordinated group behaviors.
Enzyme Inhibition Binding to and inactivating essential microbial enzymes. Disruption of metabolic pathways necessary for survival and growth.
Nutrient Chelation Sequestration of essential metal ions required for microbial growth. Creation of a nutrient-deprived environment, leading to bacteriostasis.

Hepatoprotective Mechanisms in Cellular Models

This compound, as a component of neoagarooligosaccharides (NAOS), has demonstrated significant hepatoprotective effects in cellular and animal models of liver injury. researchgate.net The primary mechanisms underlying this protection involve potent antioxidant and anti-inflammatory activities, which mitigate the cellular damage induced by hepatotoxins.

One of the key hepatoprotective mechanisms of this compound is its ability to counteract oxidative stress. researchgate.net Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense systems, is a major contributor to liver damage in various pathologies. wjgnet.commdpi.comnih.govmdpi.com In studies using cellular models of acetaminophen (B1664979) (APAP)-induced liver injury, treatment with NAOS, including this compound, was shown to antagonize the generation of ROS. researchgate.net This effect is largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. researchgate.net

Upon treatment with NAOS, the phosphorylation and subsequent nuclear translocation of Nrf2 are increased. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Its activation by this compound leads to the upregulation of antioxidant proteins and an increase in intracellular glutathione (GSH) levels. researchgate.net Glutathione is a critical endogenous antioxidant that plays a vital role in detoxifying reactive metabolites and protecting cells from oxidative damage. The replenishment of GSH stores by this compound is crucial in mitigating the toxicity of substances like the reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI). researchgate.netnih.gov

Furthermore, this compound exhibits anti-inflammatory properties that contribute to its hepatoprotective capacity. Liver injury is often accompanied by a robust inflammatory response, mediated by the release of pro-inflammatory cytokines and the infiltration of immune cells. nih.govnih.govfrontiersin.org In models of APAP-induced hepatotoxicity, treatment with NAOS significantly diminished the hepatic expression of genes related to inflammation. researchgate.net This anti-inflammatory effect helps to reduce secondary damage to hepatocytes and limit the progression of liver injury.

The protective effects of this compound are also evident in the reduction of liver enzyme levels, which are key biomarkers of liver damage. In animal models, APAP administration leads to a significant increase in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). researchgate.netvinmec.com Pre-treatment with NAOS has been shown to significantly decrease these enzyme levels, indicating a reduction in hepatocyte degeneration and inflammatory cell infiltration. researchgate.net Additionally, this compound has been observed to inhibit APAP-mediated apoptotic signaling pathways, further preserving hepatocyte viability. researchgate.net

Table 2: Hepatoprotective Effects of Neoagarooligosaccharides (NAOS) in an Acetaminophen (APAP)-Induced Liver Injury Model

Parameter Effect of APAP Effect of NAOS Pre-treatment Underlying Mechanism
Reactive Oxygen Species (ROS) Increased generation researchgate.net Antagonized ROS generation researchgate.net Activation of Nrf2-ARE pathway, increased antioxidant protein levels. researchgate.net
Intracellular Glutathione (GSH) Depletion researchgate.net Reversed depletion researchgate.net Upregulation of GSH synthesis. researchgate.net
Serum ALT and AST Levels Significantly increased researchgate.net Significantly decreased researchgate.net Reduced hepatocyte degeneration and necrosis. researchgate.net
Inflammatory Gene Expression Upregulated researchgate.net Diminished expression researchgate.net Inhibition of pro-inflammatory signaling pathways. researchgate.net
Apoptotic Signaling Activated researchgate.net Inhibited researchgate.net Prevention of programmed cell death in hepatocytes. researchgate.net

Potential Academic and Biotechnological Applications of Neoagarooctaose

Role as Research Probes in Glycobiology and Enzyme Mechanistic Studies

In the fields of glycobiology and enzymology, neoagarooctaose serves as a valuable tool for elucidating complex biological processes. Glycobiology, the study of the structure and function of glycans, utilizes specific oligosaccharides to understand glycan-protein interactions and the roles of carbohydrates in cellular recognition, signaling, and adhesion. nih.govnih.govipatimup.pt

This compound, as a defined oligosaccharide, can be used as a probe to study the specificity and activity of glycan-binding proteins and enzymes. nih.gov For instance, it is an ideal substrate for studying the kinetics and mechanisms of β-agarases, enzymes that cleave the β-1,4-glycosidic bonds in agarose (B213101). nih.gov The hydrolysis of this compound by these enzymes can be monitored to determine kinetic parameters and understand the step-by-step catalytic process. researchgate.netphotophysics.comnumberanalytics.com

Furthermore, structural studies of β-agarases in complex with this compound have provided detailed snapshots of the enzyme's active site. researchgate.net These studies reveal how the extended substrate fits within the enzyme's binding cleft and how specific amino acid residues interact with the sugar units, offering insights into the retaining catalytic mechanism. researchgate.net This fundamental knowledge is crucial for enzyme engineering efforts aimed at improving their efficiency for industrial applications. researchgate.net The use of techniques like stopped-flow spectroscopy allows for the real-time observation of these enzymatic reactions, providing data on reaction intermediates and rate-limiting steps. photophysics.comnumberanalytics.comdiva-portal.org

Table 1: Application of this compound in Enzyme Mechanistic Studies

Enzyme Studied Organism Source Key Finding Reference
β-Agarase (Aga50D) Unknown Complex structure with this compound revealed substrate distortion in the -1 subsite, consistent with a retaining catalytic mechanism. researchgate.net
β-Agarase (AgaB) Pseudoalteromonas sp. CY24 Identified as an endo-type agarase (B13387818) with this compound (DP8) and neoagarodecaose (DP10) as main hydrolysis products after 24 hours. researchgate.net

Development as a Functional Food Ingredient (Research Perspective)

From a research perspective, this compound shows significant promise as a functional food ingredient, primarily due to its potential prebiotic and antioxidant properties. mdpi.comnih.gov Functional foods are those enriched with bioactive compounds that offer health benefits beyond basic nutrition. mdpi.com

Research into neoagarooligosaccharides (NAOS), including this compound, suggests they can act as prebiotics. dntb.gov.uamdpi.com Prebiotics are substrates that are selectively utilized by host microorganisms, conferring a health benefit. The potential prebiotic activity of this compound is being investigated for its ability to promote the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacillus. mdpi.com

In addition to prebiotic potential, NAOS have demonstrated antioxidant activities. frontiersin.org Antioxidants are compounds that can protect cells from damage caused by free radicals, which are unstable molecules linked to various chronic diseases. dergipark.org.trfrontiersin.org The antioxidant capacity of oligosaccharides can be influenced by their structure and degree of polymerization. mdpi.com While specific studies focusing solely on the antioxidant power of purified this compound are emerging, the general antioxidant properties of NAOS mixtures are well-documented. frontiersin.org

Table 2: Investigated Bioactivities of Neoagarooligosaccharides (NAOS) for Functional Food Applications

Bioactivity Research Finding Potential Application Reference
Prebiotic Effects NAOS can be utilized by beneficial gut bacteria. Gut health modulation dntb.gov.uamdpi.com
Antioxidant Activity NAOS mixtures exhibit free radical scavenging properties. Cellular protection against oxidative stress frontiersin.orgdergipark.org.tr

Applications in Pharmaceutical and Cosmeceutical Research (Molecular Level)

At the molecular level, this compound is being explored for its potential in pharmaceutical and cosmeceutical applications. upm.edu.myresearchgate.net Cosmeceuticals are products that bridge cosmetics and pharmaceuticals, containing biologically active ingredients with therapeutic effects on the skin. nih.gov

Research has shown that neoagarooligosaccharides, including this compound, possess anti-inflammatory properties. upm.edu.my A recent in silico study demonstrated that this compound has the highest binding affinity for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory pathway, when compared to smaller neoagarooligosaccharides. upm.edu.my The study identified specific hydrogen bond interactions between this compound and amino acid residues within the active sites of these inflammatory proteins, suggesting a strong potential for inhibiting their activity. upm.edu.my

In the context of cosmeceuticals, the bioactivities of NAOS are of great interest for anti-aging and skin-whitening formulations. greenpharmacy.infomdpi.com Skin aging is partly caused by the degradation of the extracellular matrix by enzymes like collagenase and elastase. greenpharmacy.info Some oligosaccharides have been shown to inhibit these enzymes. Furthermore, skin-whitening properties are often linked to the inhibition of tyrosinase, the enzyme responsible for melanin (B1238610) production. Neoagarobiose (B1678156), the basic disaccharide unit of this compound, has been reported to have skin-moisturizing and whitening properties. biosynth.com The hydrolysis of this compound can also yield 3,6-anhydro-L-galactose (B1288611) (L-AHG), a compound noted for its skin-whitening and anti-inflammatory activities. frontiersin.org

Table 3: Molecular Docking Analysis of this compound with Inflammatory Enzymes

Target Protein Binding Affinity (kcal/mol) Interacting Residues Reference
iNOS (3E7G) -10.6 CYS200, GLY202, GLN263, TRP372, TYR373, ASP382, ARG388 upm.edu.my

Utilization as a Bioconversion Feedstock for Biofuels and Value-Added Biochemicals

This compound represents a potential feedstock in biorefinery processes for the production of biofuels and other valuable biochemicals. mdpi.comsci-hub.se Bioconversion uses biological processes, such as microbial fermentation, to convert biomass into desired products. mdpi.comnih.gov

As a C12 sugar polymer, this compound can be hydrolyzed into its constituent monosaccharides, D-galactose and 3,6-anhydro-L-galactose (L-AHG). frontiersin.org These sugars can then serve as a carbon source for various microorganisms in fermentation processes. researchgate.net For example, these sugars could potentially be converted into bioethanol, a renewable fuel, or other platform chemicals that serve as building blocks for a range of bio-based products. researchgate.netbioenfapesp.org

The production of L-AHG from the enzymatic breakdown of neoagarooligosaccharides is particularly noteworthy. frontiersin.org L-AHG is not only valuable in cosmetics but is also considered a potential platform chemical. frontiersin.orgluke.fi The efficient bioconversion of seaweed-derived oligosaccharides like this compound is a key area of research for developing a sustainable bio-economy based on marine biomass. sci-hub.se

Applications in Advanced Material Science Research (e.g., DNA Recovery from Agarose Gels, Protoplast Preparation)

In material science and related biotechnological protocols, the enzymatic degradation of agarose into oligosaccharides like this compound has practical applications.

One significant application is in the recovery of DNA from agarose gels. google.comnih.govlonzabio.jpneb.commethodbook.net Agarose gel electrophoresis is a standard method for separating DNA fragments. To recover specific DNA fragments for downstream applications like cloning or sequencing, the agarose matrix must be removed. This is often achieved using kits that contain β-agarase. lonzabio.jp The enzyme digests the agarose polymer into smaller, soluble oligosaccharides, including neoagarotetraose, neoagarohexaose, and this compound, thereby releasing the trapped DNA. nih.govasm.org This enzymatic method is gentle and avoids the use of harsh chemicals that can damage the DNA. methodbook.net

Another application is in the preparation of protoplasts from seaweeds, particularly red algae (Rhodophyta), whose cell walls are rich in agar (B569324). researchgate.netresearchgate.netdiva-portal.orgnih.gov Protoplasts, or "naked" plant cells without their cell walls, are essential for genetic manipulation, cell fusion, and other biotechnological research. nih.gov A mixture of enzymes, including cellulase (B1617823) and agarase, is used to digest the complex cell wall. researchgate.netresearchgate.net The agarase component breaks down the agarose, facilitating the release of viable protoplasts. researchgate.net

Current Research Challenges and Future Directions

Comprehensive Elucidation of Structure-Activity Relationships for Neoagarooctaose

A significant hurdle in the study of this compound and other neoagarooligosaccharides (NAOS) is the comprehensive understanding of their structure-activity relationships. researchgate.net The biological activities of these compounds are often correlated with their degree of polymerization (DP). frontiersin.org For instance, while some studies have highlighted the anti-inflammatory and antioxidant properties of NAOS, the precise relationship between the octaose structure and its specific bioactivities remains an area of active investigation. upm.edu.mynih.gov

Future research must systematically investigate how the chain length and specific structural features of this compound influence its biological functions. This includes comparing its activity to other NAOS, such as neoagarobiose (B1678156) (NA2), neoagarotetraose (NA4), and neoagarohexaose (NA6), to delineate the optimal DP for various applications. frontiersin.orgnih.gov Understanding these relationships is crucial for the targeted design and application of this compound in various fields. researchgate.net

Advanced Mechanistic Investigations into Diverse Biological Activities

While preliminary studies have identified a range of biological activities for this compound and other NAOS, including anti-inflammatory, antioxidant, and potential anti-tumor effects, the underlying molecular mechanisms are not yet fully understood. researchgate.netupm.edu.my For example, a recent in silico study suggested that this compound exhibits a heightened binding affinity towards inducible nitric oxide synthase (iNOS), a key mediator of inflammation, as compared to cyclooxygenase-2 (COX-2). upm.edu.my However, further in vitro and in vivo studies are required to validate these computational findings and to fully elucidate the signaling pathways involved.

Future research should employ advanced molecular and cellular biology techniques to investigate how this compound interacts with specific cellular targets and modulates signaling cascades. upm.edu.my This includes examining its effects on gene expression, protein activity, and metabolic pathways to provide a more complete picture of its mechanism of action. biorxiv.org

Development of Sustainable, Cost-Effective, and Scalable Production Methodologies

The current production of this compound primarily relies on the enzymatic hydrolysis of agarose (B213101) using β-agarases. upm.edu.my While this method is more environmentally friendly than chemical hydrolysis, challenges remain in terms of cost-effectiveness and scalability for industrial applications. core.ac.ukresearchgate.net The cost of producing the necessary enzymes and the efficiency of the hydrolysis process are significant factors. frontiersin.org

A key area for future research is the development of more efficient and sustainable production methods. This could involve the discovery and engineering of novel β-agarases with improved catalytic activity and stability. frontiersin.orgbiorxiv.org Additionally, optimizing fermentation conditions for enzyme production and developing efficient downstream processing techniques for the purification of this compound are critical steps. frontiersin.orgnih.gov The use of immobilized enzymes could also offer a more sustainable and reusable approach to production. researchgate.netresearchgate.net

Exploration of Novel Biotechnological Applications

The known biological activities of this compound suggest its potential for a wide range of biotechnological applications, from functional foods and nutraceuticals to cosmetics and pharmaceuticals. chemicalbook.comresearchgate.net For instance, its anti-inflammatory and antioxidant properties make it a promising candidate for skincare products and dietary supplements. upm.edu.mynih.gov

Future research should focus on exploring and validating these potential applications through rigorous preclinical and clinical studies. This includes investigating its efficacy in models of various diseases and conditions. Furthermore, there is potential for its use in other areas, such as agriculture, where oligosaccharides have been shown to act as plant growth promoters. researchgate.net The development of novel applications will depend on a deeper understanding of its biological activities and the establishment of reliable and scalable production methods.

Integration of Computational and Experimental Approaches for Predictive Modeling and Design

The integration of computational and experimental approaches holds significant promise for accelerating research on this compound. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the interactions of this compound with biological targets and to guide the design of new derivatives with enhanced activities. upm.edu.mymdpi.com

For example, in silico studies can help to identify the key structural features of this compound that are responsible for its biological effects, which can then be validated through experimental studies. upm.edu.my This iterative cycle of computational prediction and experimental validation can streamline the research process, reduce costs, and lead to the more rapid development of new applications for this compound. mdpi.com Future efforts should focus on building and refining predictive models that can accurately forecast the bioactivity and properties of this compound and other related compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying neoagarooctaose from enzymatic hydrolysates?

  • Methodological Answer : Isolation typically involves size-exclusion chromatography (e.g., Bio-Gel P6 columns) using 0.5 M NH₄HCO₃ as the eluent. Post-chromatography, fractions containing this compound (DP8) are rotary-evaporated to remove NH₄HCO₃ and lyophilized for purity. Confirmation of purity is achieved via HPLC-RID analysis with internal standards like neoagarobiose (DP2) and this compound (DP8) .

Q. How can researchers confirm the structural integrity of this compound post-purification?

  • Methodological Answer : Structural validation requires ¹³C NMR spectroscopy. Dissolve purified this compound in D₂O, lyophilize to remove residual solvents, and analyze for characteristic signals (e.g., anomeric carbons at 95–110 ppm). Compare with published spectra for β-agarase-derived oligosaccharides to confirm β(1→4) glycosidic linkages .

Q. What are the primary challenges in quantifying this compound in mixed oligosaccharide samples?

  • Methodological Answer : Co-elution of similar DP oligosaccharides in HPLC-RID can obscure quantification. Use pre-fractionation via gradient ethanol precipitation to isolate DP8 fractions before HPLC. Calibrate with pure standards and validate using mass spectrometry (MALDI-TOF) for accurate quantification .

Advanced Research Questions

Q. How do variations in β-agarase reaction conditions (e.g., temperature, pH) influence this compound yield and polymerization?

  • Methodological Answer : Conduct a factorial design experiment varying pH (5.0–8.0), temperature (40–60°C), and substrate concentration (0.1–1.0% w/v). Monitor hydrolysis kinetics via reducing sugar assays and characterize products with HPLC-RID. Statistical analysis (ANOVA) identifies optimal conditions for DP8 dominance .

Q. What experimental strategies resolve contradictions in this compound’s bioactivity data across studies (e.g., anti-inflammatory vs. inert effects)?

  • Methodological Answer : Discrepancies may arise from impurities or structural heterogeneity. Implement orthogonal purification (e.g., ion-exchange + size-exclusion chromatography) and validate bioactivity in standardized cell assays (e.g., RAW264.7 macrophages). Include negative controls (e.g., DP4/DP6 fractions) to isolate DP8-specific effects .

Q. How can molecular dynamics (MD) simulations elucidate this compound’s interaction with human gut microbiota receptors?

  • Methodological Answer : Build a 3D model of this compound using tools like GLYCAM. Simulate binding to Toll-like receptors (TLR4/MD2 complex) under physiological conditions (CHARMM force field). Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD) .

Guidelines for Experimental Reproducibility

  • Data Transparency : Document all chromatographic conditions (flow rate, column lot) and NMR acquisition parameters (e.g., pulse sequence, relaxation delay) to enable replication .
  • Statistical Validation : Report mean ± SD for triplicate experiments and use Bonferroni correction for multiple comparisons in bioactivity studies .

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